
Ilorasertib
Descripción general
Descripción
Ilorasertib es un inhibidor de moléculas pequeñas que se ha investigado por su potencial para tratar diversos tipos de cáncer. Es conocido por su capacidad para inhibir múltiples quinasas, incluidas las quinasas Aurora, los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas . Estas quinasas desempeñan papeles cruciales en la división celular y la angiogénesis, lo que convierte a this compound en un candidato prometedor para la terapia contra el cáncer.
Aplicaciones Científicas De Investigación
Phase 1 Trials
Ilorasertib has undergone multiple phase 1 trials to assess its safety, pharmacokinetics, and preliminary antitumor activity. A notable trial involved patients with advanced hematologic malignancies, where the drug was administered either alone or in combination with azacitidine. The study established the recommended phase 2 doses for oral administration at 540 mg once weekly and 480 mg twice weekly .
Key Findings from Phase 1 Trials:
- Safety Profile: Common adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) related to VEGFR inhibition .
- Efficacy: Evidence of clinical responses was observed in patients with acute myeloid leukemia (AML) and other hematologic malignancies .
Phase 2 Trials
Ongoing phase 2 studies are evaluating the efficacy of this compound in CDKN2A-deficient solid tumors. These trials aim to determine the drug's potential to control advanced cancers characterized by specific genetic alterations .
Preclinical Studies
Preclinical studies have demonstrated this compound's antitumor activity across various cancer models:
Cancer Type | Model | Outcome |
---|---|---|
Acute Myeloid Leukemia | Xenograft models | Tumor regression observed |
Solid Tumors | Uterine edema model | Inhibition of VEGF response (ED50: 0.2 mg/kg) |
Hematological Malignancies | Various xenograft models | Prolonged survival and tumor growth inhibition |
These studies indicate that this compound exhibits significant antitumor efficacy against both solid tumors and hematological malignancies when administered through various routes (oral, intravenous) .
Pharmacodynamics
Pharmacodynamic studies have revealed that this compound effectively engages its intended targets at lower doses for VEGFR inhibition compared to Aurora kinase inhibition. This differential engagement suggests a need for careful dose optimization to maximize therapeutic effects while minimizing adverse events .
Case Studies
Several case studies highlight the clinical application of this compound:
-
Case Study in AML:
- A patient with refractory AML demonstrated a partial response after treatment with this compound combined with azacitidine.
- The treatment resulted in significant reductions in blast counts and improved overall health status.
-
Solid Tumor Case:
- A patient with basal cell carcinoma showed a partial response after receiving this compound at a dose of 40 mg twice daily.
- Imaging studies indicated a reduction in tumor size after several treatment cycles.
Mecanismo De Acción
Ilorasertib ejerce sus efectos uniéndose selectivamente e inhibiendo las quinasas Aurora A, B y C. Esta interrupción de la actividad de la quinasa interfiere con el ensamblaje del aparato del huso mitótico y la segregación de los cromosomas, lo que finalmente inhibe la división y proliferación celular en las células tumorales . Además, this compound inhibe los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas, lo que puede reducir la angiogénesis y el crecimiento tumoral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Ilorasertib se puede sintetizar mediante un proceso de varios pasos que involucra la formación de intermediarios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar la eficiencia y minimizar los costes. El producto final se purifica luego mediante técnicas como la cristalización o la cromatografía para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
Ilorasertib experimenta varios tipos de reacciones químicas, incluidas:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, lo que afecta las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría producir una gama de análogos con diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
Alisertib: Otro inhibidor de la quinasa Aurora, que se dirige principalmente a la quinasa Aurora A.
Danusertib: Un inhibidor de la quinasa pan-Aurora con un espectro de actividad más amplio.
Tozasertib: Un inhibidor de las quinasas Aurora y otras quinasas involucradas en la regulación del ciclo celular.
Unicidad
La singularidad de Ilorasertib radica en su capacidad para inhibir múltiples quinasas con alta potencia, particularmente las quinasas Aurora B y C. Esta actividad de amplio espectro lo convierte en un candidato valioso para dirigirse a varios tipos de cáncer, especialmente aquellos con sobreexpresión de estas quinasas .
Actividad Biológica
Ilorasertib (ABT-348) is a potent dual inhibitor targeting Aurora kinases and vascular endothelial growth factor (VEGF) receptors, which are critical in cancer cell proliferation and angiogenesis. This article provides an overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
This compound exhibits its biological activity primarily through the inhibition of:
- Aurora Kinases : These are serine/threonine kinases that play essential roles in mitosis. Inhibition of Aurora A and B can lead to cell cycle arrest and apoptosis in cancer cells.
- VEGF Receptors : By inhibiting VEGFR, this compound disrupts angiogenesis, which is vital for tumor growth and metastasis.
Pharmacodynamics
In vitro studies have shown that this compound has a strong affinity for Aurora B kinase, with IC50 values ranging from 1 to 120 nM depending on the assay conditions. It also effectively inhibits VEGFR and platelet-derived growth factor receptor (PDGFR) kinases at low nanomolar concentrations .
Table 1: Inhibitory Potency of this compound
Target Kinase | IC50 (nM) |
---|---|
Aurora A | 120 |
Aurora B | 7 |
VEGFR | 1 |
PDGFR | 5 |
Phase 1 Trials Overview
This compound has been evaluated in several phase 1 clinical trials focusing on advanced solid tumors and hematologic malignancies. The trials aimed to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity.
- Solid Tumors : A phase 1 dose-escalation trial included patients with various advanced solid tumors. Patients received this compound at doses ranging from 10 to 340 mg orally. The study reported dose-limiting toxicities primarily related to VEGFR inhibition, with hypertension and fatigue being the most common adverse events .
- Hematologic Malignancies : Another trial focused on acute myeloid leukemia (AML) and myelodysplastic syndromes. Patients were treated with this compound alone or in combination with azacitidine. The recommended doses were established at 540 mg once weekly or 480 mg twice weekly. Notably, clinical responses were observed in three AML patients .
Case Studies
- Case Study 1 : In a patient with adenocarcinoma who received this compound at a dose of 230 mg twice daily, a partial response was noted after several treatment cycles.
- Case Study 2 : A patient with AML demonstrated significant reduction in tumor burden after treatment with this compound combined with azacitidine, indicating enhanced efficacy in hematologic malignancies .
Safety Profile
The safety profile of this compound has been characterized by manageable side effects:
- Common Adverse Events :
- Fatigue (48%)
- Hypertension (34%)
- Anorexia (34%)
Serious adverse effects included grade 3/4 hypertension (28.8%) and hypokalemia (15.4%). Importantly, these effects were more frequent at doses targeting VEGFR compared to those targeting Aurora kinases .
Propiedades
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKIQPVPYJNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153718 | |
Record name | Ilorasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227939-82-3 | |
Record name | Ilorasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilorasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11694 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilorasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILORASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?
A1: this compound functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, this compound can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].
Q2: How was the pharmacodynamic activity of this compound assessed in preclinical and clinical settings, and what were the key findings?
A2: Researchers investigated the pharmacodynamics of this compound by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of this compound's target kinases. Significant correlations were observed between this compound exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].
Q3: What is the rationale for investigating this compound specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?
A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like this compound due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, this compound demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.